molecular formula C7H9ClF3N3 B13048293 (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13048293
M. Wt: 227.61 g/mol
InChI Key: ITHVBSRLVAHKFR-WCCKRBBISA-N
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Description

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridazine derivative is reacted with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine
  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine sulfate
  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine phosphate

Uniqueness

Compared to similar compounds, (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt form. This can influence its solubility, stability, and reactivity, making it particularly suitable for specific applications in research and industry.

Biological Activity

(S)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride, with the CAS number 2102409-19-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H9ClF3N3
Molecular Weight227.61 g/mol
IUPAC NameThis compound
PurityTypically >95%

The mechanism of action for this compound involves its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing efficient interaction with various molecular targets, including receptors and enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on pyridazine derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Anticancer Properties

Preliminary studies have indicated potential anticancer activity. For example, the compound's structural analogs have demonstrated selective inhibition of cancer cell proliferation in vitro. A notable study reported that a related pyridazine derivative exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116 .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is significant for enhancing potency while minimizing toxicity. Research has shown that modifications to the pyridazine ring can lead to variations in biological efficacy.

Example SAR Findings

A recent study explored various analogs of pyridazine derivatives and identified that specific substitutions can enhance potency against target pathogens while reducing off-target effects such as cardiotoxicity associated with hERG channel inhibition .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related pyridazine compounds, it was found that certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may have similar potential.

Case Study 2: Anticancer Activity

A comparative analysis of various pyridazine compounds revealed that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study highlighted that the trifluoromethyl group plays a pivotal role in increasing lipophilicity and cellular uptake, leading to improved antitumor activity .

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

(1S)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m0./s1

InChI Key

ITHVBSRLVAHKFR-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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